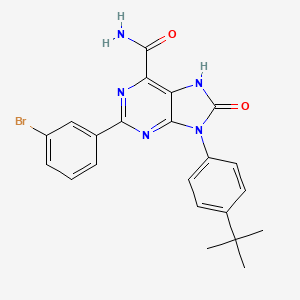

2-(3-bromophenyl)-9-(4-(tert-butyl)phenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide

Description

2-(3-Bromophenyl)-9-(4-(tert-butyl)phenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide is a synthetic purine derivative with a molecular formula of C₂₂H₂₀BrN₅O₂ and a molecular weight of 466.339 g/mol . The compound features a bromophenyl substituent at position 2 and a bulky 4-(tert-butyl)phenyl group at position 9 of the purine scaffold. The compound’s ChemSpider ID is 20994481, and it is often referenced in crystallography and structure-activity relationship (SAR) studies due to its unique substitution pattern .

Propriétés

IUPAC Name |

2-(3-bromophenyl)-9-(4-tert-butylphenyl)-8-oxo-7H-purine-6-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H20BrN5O2/c1-22(2,3)13-7-9-15(10-8-13)28-20-17(26-21(28)30)16(18(24)29)25-19(27-20)12-5-4-6-14(23)11-12/h4-11H,1-3H3,(H2,24,29)(H,26,30) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BIPCMMNOWCULJX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC=C(C=C1)N2C3=NC(=NC(=C3NC2=O)C(=O)N)C4=CC(=CC=C4)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H20BrN5O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

466.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comparaison Avec Des Composés Similaires

Analysis:

In contrast, the methyl group in is electron-donating, which may reduce binding affinity to targets requiring electron-deficient scaffolds. The trifluoromethoxy group in combines both lipophilicity and electron-withdrawing properties, offering a balance of solubility and target engagement .

Steric Considerations :

- The tert-butyl group in the target compound imposes significant steric hindrance, which could limit conformational flexibility but improve selectivity for deep hydrophobic pockets (e.g., kinase ATP-binding sites). The 4-methylphenyl group in is less bulky, possibly favoring faster metabolic clearance .

Solubility and Bioavailability :

- The hydroxyl group in enhances aqueous solubility, whereas the bromine and tert-butyl groups in the target compound may reduce solubility, necessitating formulation optimization for in vivo applications .

Research Findings and SAR Insights

- The bromine atom may facilitate halogen bonding with protein backbones .

- Compound : The simpler structure (C₁₄H₁₃N₅O₂) lacks the bulky tert-butyl and bromophenyl groups, which correlates with lower molecular weight and possibly reduced off-target effects. However, its methyl groups may limit potency in complex binding environments .

- Compound : The 3-hydroxyphenyl and trifluoromethoxy substituents suggest dual functionality: hydrogen bonding via the hydroxyl group and enhanced membrane permeability via fluorinated groups. This compound is structurally optimized for central nervous system (CNS) penetration .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.